molecular formula C64H109N21O17 B10855201 Selcopintide (acetate)

Selcopintide (acetate)

Cat. No.: B10855201
M. Wt: 1444.7 g/mol
InChI Key: LQIHNIPTIHLTKR-HDKZLILXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cpne7-DP (acetate), also known as Selcopintide acetate, is a synthetic peptide derived from the human CPNE7 protein. This compound consists of a sequence of ten amino acid residues (344-353) from the CPNE7 protein. Cpne7-DP (acetate) is known for its ability to promote dentin regeneration by upregulating odontoblast marker genes such as dentin sialophosphoprotein and nestin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cpne7-DP (acetate) is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Cpne7-DP (acetate) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Cpne7-DP (acetate) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

Major Products Formed

The major product formed is the Cpne7-DP (acetate) peptide itself, with high purity achieved through purification techniques .

Scientific Research Applications

Cpne7-DP (acetate) has several scientific research applications, particularly in the field of regenerative dentistry. It has been shown to promote dentin regeneration in both in vitro and in vivo models. The compound induces odontoblast-like differentiation, mineralization, and tubular dentin formation, making it a promising therapeutic agent for dentinal defects .

Mechanism of Action

Cpne7-DP (acetate) exerts its effects by directly penetrating odontoblast cells and upregulating odontoblast marker genes such as dentin sialophosphoprotein and nestin. This upregulation promotes the differentiation of odontoblast-like cells and the formation of dentin-like tissue. The peptide’s ability to occlude dentinal tubules further enhances its regenerative potential .

Properties

Molecular Formula

C64H109N21O17

Molecular Weight

1444.7 g/mol

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid

InChI

InChI=1S/C62H105N21O15.C2H4O2/c63-27-5-1-11-40(67)51(88)81-47(33-36-17-21-38(85)22-18-36)57(94)78-42(13-3-7-29-65)53(90)79-45(25-26-50(68)87)56(93)75-41(12-2-6-28-64)52(89)76-43(15-9-31-73-61(69)70)54(91)77-44(16-10-32-74-62(71)72)55(92)83-49(35-84)59(96)82-48(34-37-19-23-39(86)24-20-37)58(95)80-46(60(97)98)14-4-8-30-66;1-2(3)4/h17-24,40-49,84-86H,1-16,25-35,63-67H2,(H2,68,87)(H,75,93)(H,76,89)(H,77,91)(H,78,94)(H,79,90)(H,80,95)(H,81,88)(H,82,96)(H,83,92)(H,97,98)(H4,69,70,73)(H4,71,72,74);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1

InChI Key

LQIHNIPTIHLTKR-HDKZLILXSA-N

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O

Origin of Product

United States

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